Bifonazole Impurity D

HPLC related substances pharmacopoeia

QC labs performing Ph. Eur. monograph 1395 related-substances testing require a certified reference standard to quantify Bifonazole Impurity D at the ≤0.5% limit. This quaternary imidazolium species is chromatographically distinct from neutral impurities A, B, and E, ensuring valid peak identification and system suitability. • Meets Ph. Eur./BP specifications for Impurity D identification and quantification • Enables HPLC method validation: specificity, linearity, accuracy, LOD/LOQ • Supports ICH Q3A impurity qualification (Ames, QSAR, genotoxicity) • Supplied with CoA for GMP/QC batch release

Molecular Formula C41H33N2Cl
Molecular Weight 589.18
CAS No. 66600-13-3
Cat. No. B601246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBifonazole Impurity D
CAS66600-13-3
Synonyms1,3-Bis[(biphenyl-4-yl)phenylmethyl]-1H-imidazolium Chloride
Molecular FormulaC41H33N2Cl
Molecular Weight589.18
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=C[N+](=C4)C(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7.[Cl-]
InChIInChI=1S/C41H33N2.ClH/c1-5-13-32(14-6-1)34-21-25-38(26-22-34)40(36-17-9-3-10-18-36)42-29-30-43(31-42)41(37-19-11-4-12-20-37)39-27-23-35(24-28-39)33-15-7-2-8-16-33;/h1-31,40-41H;1H/q+1;/p-1
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bifonazole Impurity D: Pharmacopoeial Reference Standard


Bifonazole Impurity D, chemically 1,3‑bis[(biphenyl‑4‑yl)phenylmethyl]‑1H‑imidazolium chloride (CAS 66600‑13‑3), is a specified impurity of the imidazole antifungal drug bifonazole [1]. It is a quaternary ammonium salt formed during the synthesis of bifonazole and is listed as Impurity D in the European Pharmacopoeia (Ph. Eur. monograph 1395) and British Pharmacopoeia [1]. The compound serves as a pharmacopoeial reference standard used for identification, quantification, and system suitability testing in the liquid chromatographic determination of related substances in bifonazole active pharmaceutical ingredient (API) [1].

Pharmacopoeial Standard Specified as Impurity D in Ph. Eur. / BP monographs for bifonazole API
System Suitability Marker Peak identification and resolution verification in HPLC related‑substances test
Quantification Role Calibration standard for impurity content ≤ 0.5% in batch release

Bifonazole Impurity D: Why Substitution Is Unjustified


Bifonazole impurities A, B, C, D, and E are not interchangeable. Each possesses a distinct chemical structure, different relative retention time (RRT) in the compendial HPLC method, and a separate pharmacopoeial acceptance limit [1]. Impurity D is uniquely a charged imidazolium species, whereas impurities A, B, and E are neutral molecules; consequently, their chromatographic behaviour, extraction properties, and detection characteristics differ markedly [1]. Simply using another bifonazole impurity or a generic imidazole standard risks misidentification of the impurity profile, non‑compliance with regulatory specifications, and inaccurate quantification, which can lead to failed batch release or delayed regulatory filings [1][2].

Different Chromatographic Profile Impurity D elutes at a unique relative retention time; using another impurity may shift peak assignment and invalidate system suitability.
Ionic vs. Neutral Character Charged imidazolium species alters extraction recovery and detection; a neutral impurity standard introduces systematic quantification bias.
Regulatory Non‑Compliance Substitution risks failed batch release or delayed regulatory filings due to incorrect impurity profiling and response factors.

Bifonazole Impurity D: Differentiation from Other Impurities


Relative Retention Time vs. Other Impurities

In the Ph. Eur./BP gradient reversed‑phase HPLC method, bifonazole Impurity D elutes at a relative retention time (RRT) of about 3.6 with respect to bifonazole (RRT = 1.0). This places it between Impurity A (RRT ≈ 3.2) and Impurity E (RRT ≈ 5.8) [1]. The absolute difference in RRT of at least 0.4 units from the nearest neighbour (Impurity A) enables unambiguous peak identification when the system suitability reference solution (CRS) is used [1]. No other bifonazole impurity co‑elutes in this region, making Impurity D the exclusive marker for the bis‑alkylated imidazolium by‑product.

RRT vs Impurities
Class-level inference
Impurity D RRT ≈ 3.6 (A ≈ 3.2, E ≈ 5.8)
Unambiguous peak identification in HPLC method
Verify retention on specific column and instrument
HPLC related substances pharmacopoeia system suitability

Ionic Character vs. Neutral Impurities

Impurity D is a quaternary imidazolium chloride (C41H33ClN2, MW 589.17 g·mol⁻¹), the only permanently charged species among the five EP‑specified impurities [1]. By contrast, Impurity B (C22H18N2, MW 310.39, neutral), Impurity A (C19H16O, MW 260.34, neutral), Impurity C (C3H4N2, MW 68.08, neutral), and Impurity E (C41H32N2, MW 552.72, neutral) are all uncharged molecules [1]. The permanent positive charge of Impurity D alters its aqueous solubility, ion‑pairing potential, and extraction recovery under standard sample preparation conditions, directly affecting quantitative accuracy if not accounted for.

Ionic State
Class-level inference
Quaternary imidazolium (MW 589.17); all other impurities neutral
Alters extraction recovery and detection
Ionic‑matched standard required for accuracy
molecular weight ionisation extraction chromatographic behaviour

Acceptance Limit Comparison

The Ph. Eur./BP sets individual impurity limits based on toxicological and process capability considerations. Impurity D must not exceed 0.5% of the bifonazole API, twice the limit for Impurity A (0.2%), Impurity C (0.2%), and more than three times the limit for Impurity E (0.15%) [1]. This higher threshold reflects the distinct risk profile of the dimeric imidazolium species relative to the more conservatively controlled degradation marker (Impurity A) and the structurally analogous 1,4‑bis‑alkylated isomer (Impurity E).

Acceptance Limit
Class-level inference
≤ 0.5% (2.5× higher than A, 3.3× than E)
Distinct regulatory threshold for this species
Response factors differ; use matched standard
impurity limit risk assessment quality control ICH Q3A

System Suitability: Mandatory Marker

The Ph. Eur. monograph prescribes the use of 'bifonazole for system suitability CRS', a mixture containing Impurities A, B, C, D, and E, to verify chromatographic performance before each analytical run [1][2]. The resolution between Impurity B and bifonazole must be at least 2.5, and the correct elution order—including Impurity D at RRT ≈ 3.6—must be demonstrated [1]. Without the certified Impurity D reference standard, laboratories cannot confirm that the peak corresponding to the 1,3‑bis‑alkylated imidazolium by‑product is resolved from neighbouring peaks, invalidating the entire related‑substances procedure.

System Suitability
Supporting evidence
Mandatory peak in EP CRS; resolution ≥ 2.5 required
Verifies chromatographic performance for method validation
Independent standard confirms peak identity in CRS
system suitability EP CRS method validation resolution

Bifonazole Impurity D: Procurement Scenarios


Pharmacopoeial Release Testing

QC laboratories performing batch release according to Ph. Eur. monograph 1395 require Impurity D as a reference standard to quantify the 1,3‑bis‑alkylated imidazolium species at the ≤ 0.5% limit. The chromatographic method specified in the monograph relies on Impurity D for peak identification and system suitability verification [1].

Analytical Method Validation for Submissions

During HPLC method validation, Impurity D is used to establish specificity (resolution from Impurity A and bifonazole), linearity, accuracy, and LOD/LOQ for the related‑substances procedure. Regulatory bodies expect the use of a certified, batch‑specific reference standard traceable to the EP CRS [1][2].

Forced Degradation and Stability

In stress testing (hydrolysis, oxidation, photolysis, thermal) of bifonazole API and formulated products, Impurity D serves as a marker for process‑related over‑alkylation by‑products. Its unique ionic nature requires dedicated extraction and detection conditions, making the isolated standard essential for accurate mass balance [1].

Impurity Qualification & Toxicological Risk

When impurity levels approach or exceed the ICH Q3A identification threshold, Impurity D must be individually qualified. Procurement of the pure compound enables Ames testing, in silico (Q)SAR evaluation, and isolation for in‑vitro genotoxicity studies, thereby supporting the overall impurity control strategy [1].

Application
Selection Property
Validation Focus
Pharmacopoeial Release Testing
Pharmacopoeial traceability and peak assignment
System suitability and impurity quantification
Analytical Method Validation
Certified batch‑specific reference standard
Specificity, linearity, accuracy, LOD/LOQ
Forced Degradation & Stability
Ionic marker for over‑alkylation by‑products
Mass balance and extraction conditions
Impurity Qualification
Pure compound for toxicological assessment
Ames, (Q)SAR, in‑vitro genotoxicity studies
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